(2E)-2-Hexenoic acid chemical and physical properties
(2E)-2-Hexenoic acid chemical and physical properties
An In-depth Technical Guide to (2E)-2-Hexenoic Acid
Prepared by: Gemini, Senior Application Scientist
Abstract
(2E)-2-Hexenoic acid, also known as trans-2-Hexenoic acid, is a six-carbon, unsaturated carboxylic acid with the molecular formula C₆H₁₀O₂.[1][2] As a member of the medium-chain fatty acid class, its unique structure, featuring a carboxylic acid functional group and a trans-double bond between the second and third carbons, imparts specific chemical reactivity and physical characteristics.[2][3] This guide provides a comprehensive overview of the essential chemical and physical properties of (2E)-2-Hexenoic acid. It details its physicochemical parameters, reactivity, established analytical protocols, and safety considerations. This document is intended to serve as a critical resource for researchers, chemists, and professionals in the pharmaceutical and flavor industries who utilize this versatile chemical intermediate.
Physicochemical Properties
(2E)-2-Hexenoic acid is typically a solid at room temperature, appearing as colorless crystalline needles.[1][4] A comprehensive summary of its key physical and chemical properties is presented below. Understanding these properties is fundamental to its appropriate storage, handling, and application in experimental and industrial settings.
| Property | Value | Source(s) |
| IUPAC Name | (2E)-hex-2-enoic acid | [5] |
| Synonyms | trans-2-Hexenoic acid, β-propylacrylic acid | [1][4] |
| CAS Number | 13419-69-7 | [1][2] |
| Molecular Formula | C₆H₁₀O₂ | [1][5] |
| Molecular Weight | 114.14 g/mol | [1][5] |
| Melting Point | 33-35 °C (lit.) | [1][6] |
| Boiling Point | 217 °C (lit.) | [1][6] |
| Density | 0.965 g/mL at 25 °C (lit.) | [1][6] |
| Flash Point | >110 °C (>230 °F) | [1][6] |
| Vapor Pressure | 0.0535 mmHg at 25 °C | [1][7] |
| Water Solubility | 6.16 g/L (Predicted) | [3] |
| Solubility | Soluble in organic solvents like ethanol, ether, and propylene glycol.[8] | [2] |
| pKa | 4.80 ± 0.10 (Predicted) | [1] |
| Refractive Index (n20/D) | 1.438 (lit.) | [1][6] |
| Appearance | Colorless crystalline solid | [1][4] |
Chemical Structure and Reactivity
The reactivity of (2E)-2-Hexenoic acid is governed by its two primary functional groups: the carboxylic acid (-COOH) and the carbon-carbon double bond (C=C).[2]
-
Carboxylic Acid Group: This group is acidic and can undergo typical reactions such as deprotonation to form a carboxylate salt, and esterification with alcohols.[2]
-
Alkene Group: The trans-double bond is susceptible to addition reactions, including hydrogenation to form hexanoic acid, and halogenation.[9] The electron-withdrawing nature of the adjacent carboxylic acid group influences the reactivity of this double bond.
The interplay of these functional groups makes (2E)-2-Hexenoic acid a valuable synthetic intermediate.[2]
Caption: Key reactive sites on the (2E)-2-Hexenoic acid molecule.
Synthesis and Manufacturing
A common laboratory-scale synthesis for α,β-unsaturated carboxylic acids like (2E)-2-Hexenoic acid is the Knoevenagel condensation. A general procedure involves the reaction of an aldehyde with malonic acid in the presence of a basic catalyst like pyridine.[10]
General Synthetic Pathway: Butanal (the corresponding aldehyde) is reacted with malonic acid in pyridine. The mixture is stirred, and subsequent acidification yields the crude (2E)-2-Hexenoic acid, which can then be purified by distillation or recrystallization.[10]
Analytical Methodologies
To ensure the identity, purity, and quality of (2E)-2-Hexenoic acid, a combination of analytical techniques is employed. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard for purity assessment and quantification. Spectroscopic methods are used for structural confirmation.
Protocol: Purity Determination by Gas Chromatography (GC)
This protocol outlines a standard method for assessing the purity of a (2E)-2-Hexenoic acid sample. The causality for choosing GC is its suitability for volatile and thermally stable compounds.
Objective: To determine the percentage purity of (2E)-2-Hexenoic acid.
Materials:
-
(2E)-2-Hexenoic acid sample
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)
-
GC instrument with a Flame Ionization Detector (FID)
-
A suitable capillary column (e.g., polar-phase like DB-WAX or non-polar like DB-5)
Procedure:
-
Standard Preparation: Accurately weigh approximately 50 mg of a (2E)-2-Hexenoic acid reference standard and dissolve it in 10 mL of the chosen solvent.
-
Sample Preparation: Prepare the sample to be analyzed in the same manner as the standard.
-
GC Instrument Setup (Example Conditions):
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 280 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 220 °C, and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL
-
-
Analysis: Inject the standard and sample solutions into the GC.
-
Data Processing: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Structural Confirmation
-
Mass Spectrometry (MS): Electron ionization mass spectrometry can confirm the molecular weight (114.14 g/mol ).[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the presence of the propyl group, the vinyl protons of the double bond, and the carboxylic acid proton.[12]
Caption: A typical analytical workflow for quality control of (2E)-2-Hexenoic acid.
Applications in Research and Drug Development
(2E)-2-Hexenoic acid serves as a versatile building block in organic synthesis.[8]
-
Flavor and Fragrance Industry: It is widely used as a flavoring agent in foods and as an intermediate for synthesizing flavor esters used in beverages and confectionery.[3][7][8] It can impart fresh, green, or fruity notes.[8]
-
Pharmaceutical Synthesis: Its chemical structure makes it a useful synthon in medicinal chemistry. It has been utilized in the synthesis of potential antitumor agents and inhibitors of protein tyrosine phosphatase 1B, a target in diabetes and obesity research.[2]
Safety and Handling
(2E)-2-Hexenoic acid is classified as a corrosive substance.[1][13] It can cause severe skin burns and serious eye damage.[6][13][14]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and face shield).[1][13]
-
Handling: Handle in a well-ventilated area, such as a fume hood, to avoid breathing dust or vapors.[13][15] Avoid contact with skin, eyes, and clothing.[15]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the skin with plenty of water/shower.[13][16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13][16]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[13][17]
-
-
Storage: Store in a cool, dry, well-ventilated area, locked up, and away from incompatible materials.[13][15]
References
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(E)-2-hexenoic acid, 13419-69-7 - The Good Scents Company. (n.d.). Retrieved from [Link]
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Chemical Properties of 2-Hexenoic acid, (E)- (CAS 13419-69-7) - Cheméo. (n.d.). Retrieved from [Link]
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2-Hexenoic acid, (2E)- (CAS 13419-69-7) - Scent.vn. (n.d.). Retrieved from [Link]
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2-Hexenoic acid, (E)- | Synerzine. (2018). Retrieved from [Link]
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Cas 97961-66-5,2-Hexenoic acid, 2-methyl-, (2E) - LookChem. (n.d.). Retrieved from [Link]
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2-Hexenoic acid, (2E)- | C6H10O2 | CID 5282707 - PubChem. (n.d.). Retrieved from [Link]
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(2E)-2-Hexenoicacid | C6H10O2 | MD Topology | NMR | X-Ray - ATB. (n.d.). Retrieved from [Link]
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2-Hexenoic acid, (E)- - NIST WebBook. (n.d.). Retrieved from [Link]
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Safety Data Sheet - Advanced Biotech. (2025). Retrieved from [Link]
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2-Hexenoic acid, (E)- - NIST WebBook. (n.d.). Retrieved from [Link]
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